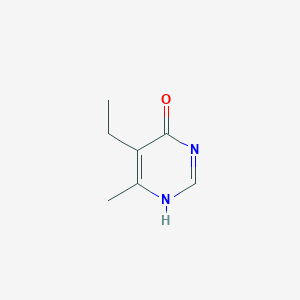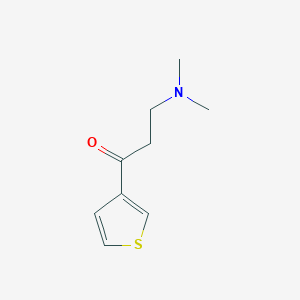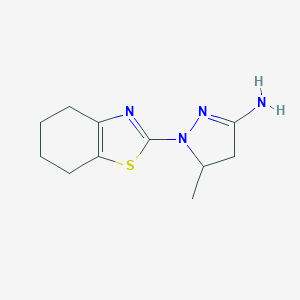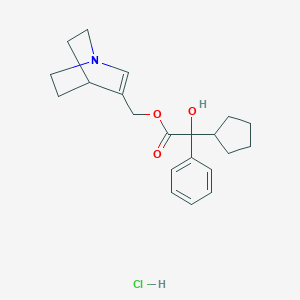
Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride is a chemical compound that has been the subject of extensive scientific research in recent years.
Mécanisme D'action
The mechanism of action for Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters in the brain, including dopamine and serotonin.
Effets Biochimiques Et Physiologiques
Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride in lab experiments is its potential therapeutic applications. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are a number of potential future directions for research on Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride. These include further studies on its potential use in the treatment of Parkinson's disease, anxiety, and depression, as well as its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis method for Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride involves the reaction of mandelic acid with alpha-cyclopentylamine and methyl chloroformate. The resulting compound is then reacted with hydrochloric acid to produce the final product.
Applications De Recherche Scientifique
Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride has been used extensively in scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, anxiety, and depression.
Propriétés
Numéro CAS |
101710-75-2 |
|---|---|
Nom du produit |
Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride |
Formule moléculaire |
C21H28ClNO3 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c23-20(25-15-17-14-22-12-10-16(17)11-13-22)21(24,19-8-4-5-9-19)18-6-2-1-3-7-18;/h1-3,6-7,14,16,19,24H,4-5,8-13,15H2;1H |
Clé InChI |
QYGXJQLHENVCKH-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OCC3=CN4CCC3CC4)O.Cl |
SMILES canonique |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OCC3=C[NH+]4CCC3CC4)O.[Cl-] |
Synonymes |
MANDELIC ACID, alpha-CYCLOPENTYL-, (1-AZABICYCLO(2.2.2)OCT-2-EN-3-YL)M ETHYL ESTE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



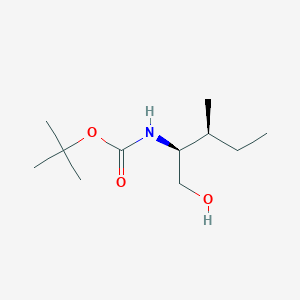
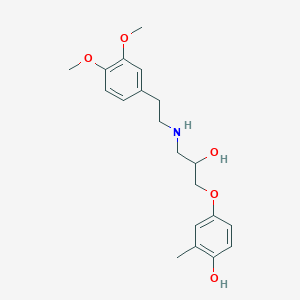
![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
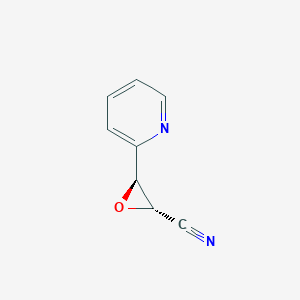
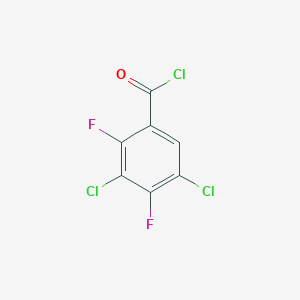
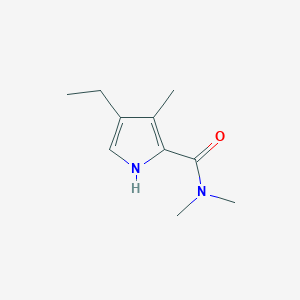
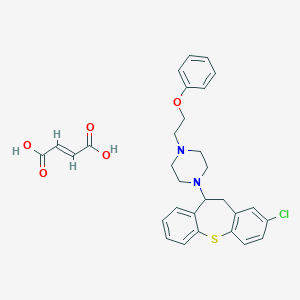
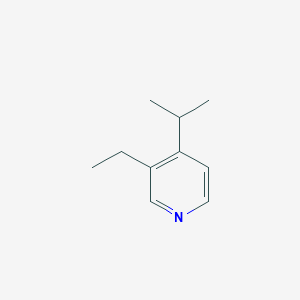
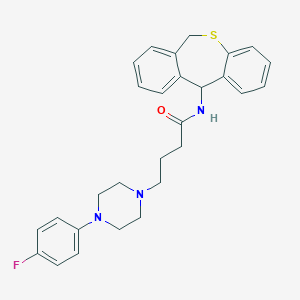
![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)

